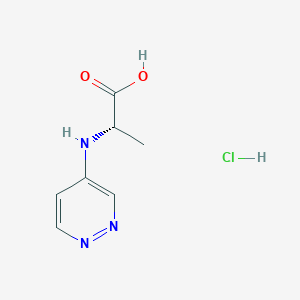

Pyridazin-4-yl-L-alanine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyridoxine hydrochloride, as described in the first paper, involves a multi-step process starting from L-alanine. The process includes esterification and acylation using excess oxalic acid and ethanol in benzene to produce ethyl N-ethoxyoxalyl-L-alaninate. This intermediate then undergoes cyclization, hydrolysis, and decarboxylation to yield 4-methyl-5-ethoxyoxazole. Subsequent steps involve Diels-Alder addition, aromatization, reduction, and finally, the formation of the HCl salt, resulting in an overall yield of 56% based on L-alanine .

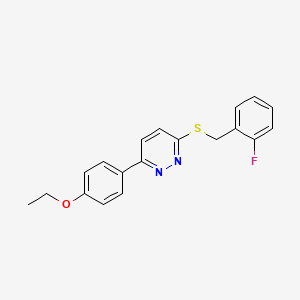

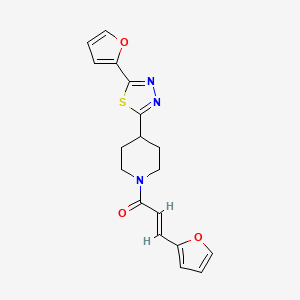

Molecular Structure Analysis

The molecular structure of pyridazin-4-yl-L-alanine hydrochloride is not explicitly detailed in the provided papers. However, the structure of related pyridazinone derivatives is discussed in the second paper. These derivatives include a pyridazinone ring substituted with various amino groups, which are crucial for their pharmacological activity. The specific substituents on the pyridazinone ring influence the compound's inotropic and vasodilating activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridazinone derivatives are complex and involve multiple steps. The second paper describes the synthesis of [4-(substituted-amino)phenyl]pyridazinones and their pharmacological evaluation. The synthesis likely involves the formation of the pyridazinone core followed by substitution with different amino groups. The exact chemical reactions are not detailed in the abstract, but the synthesis of such compounds typically involves nucleophilic substitution, amidation, and other common organic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Pyridazin-4-yl-L-alanine hydrochloride are not provided in the abstracts. However, the properties of pyridoxine hydrochloride and pyridazinone derivatives can be inferred to some extent. Pyridoxine hydrochloride is known to be soluble in water due to the presence of the hydrochloride salt, which also suggests that Pyridazin-4-yl-L-alanine hydrochloride would have similar solubility characteristics. The pyridazinone derivatives are likely to have varying solubility based on the nature of the substituents on the aromatic ring .

Scientific Research Applications

Modes of Action of Pyridazinone Herbicides

Pyridazinone compounds, including variations of Pyridazin-4-yl-L-alanine hydrochloride, have been studied for their herbicidal activities. A notable aspect of their action mechanism is the inhibition of the Hill reaction and photosynthesis in barley, demonstrating phytotoxicity similar to that of other pyridazinone chemicals. This inhibition is crucial for their effectiveness as herbicides. The study highlights the development of a new experimental herbicide, retaining the action mechanism of pyrazon with added biological properties such as resistance to metabolic detoxification in plants and interference with chloroplast development, making it significantly more effective (Hilton et al., 1969).

Development of a New Acaricide, Pyridaben

Pyridaben, a derivative related to pyridazinone, showcases the chemical family's versatility beyond herbicidal activity. Selected for development based on efficacy, economy, and safety, pyridaben has been widely used for controlling mites and certain insects. This underscores the potential of pyridazinone derivatives like Pyridazin-4-yl-L-alanine hydrochloride in various pest control applications, demonstrating the breadth of research and application in agricultural sciences (Hirata et al., 1995).

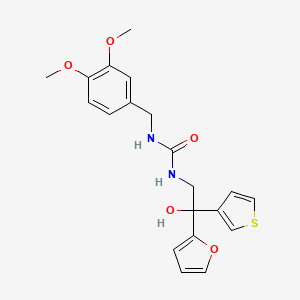

Anticancer, Antiangiogenic, and Antioxidant Agents

Research into pyridazinone derivatives has expanded into the medical field, exploring their potential as anticancer, antiangiogenic, and antioxidant agents. A study on new 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives showed promising results in inhibiting the viability of various human cancer cell lines. This highlights the potential therapeutic applications of compounds related to Pyridazin-4-yl-L-alanine hydrochloride, offering a new avenue for drug development (Kamble et al., 2015).

Yeast β-Alanine Synthase and Structural Insights

The study of β-Alanine synthase from Saccharomyces kluyveri, involving pyridazine compounds, provides valuable insights into enzyme structure and function, suggesting a common origin with dizinc-dependent exopeptidases. This research can inform future studies on enzyme mechanisms and the development of enzyme inhibitors, potentially including derivatives of Pyridazin-4-yl-L-alanine hydrochloride (Lundgren et al., 2003).

Synthesis of Functionalized Compounds

The synthesis of various functionalized compounds containing pyridazine moieties, including Pyridazin-4-yl-L-alanine hydrochloride, is crucial for exploring their biological activities and developing new pharmaceuticals. Studies demonstrate the versatility of pyridazine derivatives in creating compounds with potential applications across medicinal chemistry and materials science (Svete, 2005).

Safety and Hazards

Future Directions

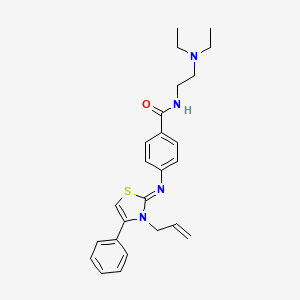

The pyridazine ring, which is a part of Pyridazin-4-yl-L-alanine hydrochloride, has unique properties that make it an attractive heterocycle for drug design . The recent approvals of drugs that incorporate a pyridazine ring illustrate its potential in drug discovery . Therefore, Pyridazin-4-yl-L-alanine hydrochloride and related compounds may have potential applications in the development of new drugs.

properties

IUPAC Name |

(2S)-2-(pyridazin-4-ylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-5(7(11)12)10-6-2-3-8-9-4-6;/h2-5H,1H3,(H,8,10)(H,11,12);1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBRPMHWKGUCPR-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CN=NC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CN=NC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazin-4-yl-L-alanine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2538092.png)

![4-[(1-Acetyl-2-phenylvinyl)oxy]benzenecarbonitrile](/img/structure/B2538094.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2538096.png)

![2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride](/img/structure/B2538099.png)

![[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride](/img/structure/B2538100.png)